![molecular formula C11H10F2O2 B1470111 3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal CAS No. 1564005-83-9](/img/structure/B1470111.png)
3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A novel approach in the synthesis and chemical characterization of compounds similar to 3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal includes studies on their structural properties and reactivity. For instance, the use of chalcone derivatives in chemical research has been highlighted, where their molecular structures were optimized and analyzed using techniques like X-ray diffraction and density functional theory (DFT). These compounds are evaluated for their potential antimicrobial and antifungal activities, showcasing the diverse applications of such molecules in medicinal chemistry and drug discovery processes (Patel et al., 2016).
Photoredox Catalysis in Synthesis
Research into the synthesis of compounds featuring difluoromethoxy groups has employed innovative strategies like visible-light photoredox catalysis. This methodology facilitates the incorporation of difluoromethoxy and trifluoromethoxy groups into organic molecules, enhancing their physicochemical properties. This technique is crucial for the development of novel pharmaceuticals and materials with improved performance and stability (Lee et al., 2019).
Material Science and Sensor Technology
In material science, compounds containing difluoromethoxy phenyl groups have been synthesized and applied in the development of sensitive materials for detecting toxic organophosphate vapors. A specific application involves the creation of coatings for quartz crystal microbalance (QCM) sensors, demonstrating high selectivity and sensitivity towards nerve agent simulants. This research contributes significantly to advancements in environmental monitoring and the development of protective technologies (He et al., 2008).
Enantioselective Catalysis
The field of enantioselective catalysis has also seen applications of difluoromethoxy phenyl compounds, particularly in the kinetic resolution of esters. Such studies involve the use of lipase enzymes to achieve high enantioselectivity in the synthesis of chiral molecules, which is vital for the production of enantiomerically pure pharmaceuticals. The understanding of acyl chain length and branching on enzyme selectivity enhances the methodologies for synthesizing optically active compounds (Sobolev et al., 2002).
properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-8(7-14)6-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLZSTAZGKYKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




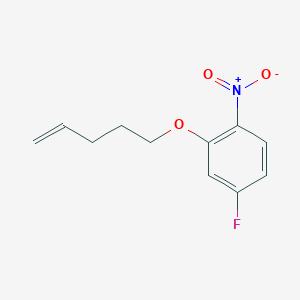
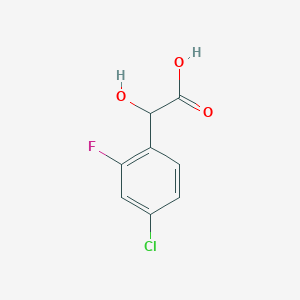
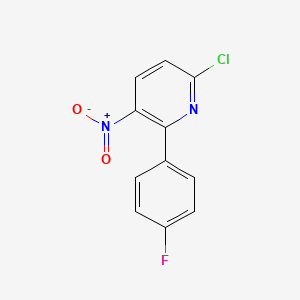
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
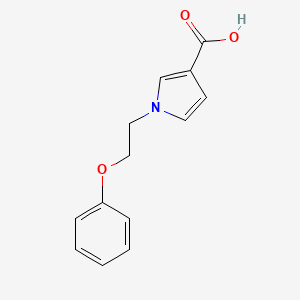
![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)
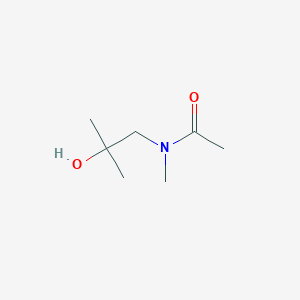
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)